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Cat. No.: B6608378

Get Quote

Case Study: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-
carboxylate[1][2][3]
Executive Summary
The transition from "flat" aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a

defining trend in modern medicinal chemistry—often termed "Escaping from Flatland."[1][2][3]

[4] The 2-oxa-5-azaspiro[3.5]nonane core represents a high-value bioisostere for morpholine,

offering altered lipophilicity (LogD), improved metabolic stability, and novel vector positioning.

[1][2][3]

This guide details the structural rationale, salt-form selection, and crystallographic

characterization workflow for the sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate, a key

intermediate in the synthesis of GPR119 agonists and autotaxin inhibitors.[1][2][3]

Structural Analysis: The Spirocyclic Core
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To understand the crystal packing, one must first master the molecular conformation.[3] Unlike

fused rings, the spiro-junction forces a specific orthogonality between the substructures.[1][2][3]

1.1 The Geometry of Spiro-Fusion
The molecule comprises a four-membered oxetane ring spiro-fused to a six-membered

piperidine-like ring.[1][2][3]

Oxetane Ring (Ring A): Exhibits a "puckered" conformation (folding angle ~20–30°) rather

than a planar square, relieving torsional strain between adjacent methylene groups.[1][3] The

oxygen atom at position 2 introduces a dipole that influences lattice alignment.

Piperidine/Azacyclohexane Ring (Ring B): Adopts a distorted chair conformation.[1][3] The

spiro-carbon (C4) acts as a quaternary anchor, locking the relative orientation of the two

rings.[1][3]

Orthogonality: The mean planes of the oxetane and piperidine rings are perpendicular.[2][3]

This 3D bulk prevents the "stacking" interactions common in aromatic drugs, leading to

crystal lattices dominated by hydrogen bonding and ionic interactions rather than

stacking.[2][3]

1.2 Stereochemical Complexity
The introduction of a carboxylate group at position 7 (C7) creates a chiral center in the

piperidine ring.[1][3]

Chirality: Because the nitrogen is at position 5 (adjacent to the spiro center), the ring is

asymmetric.[3] A substituent at C7 creates two enantiomers (

and

).[1][3]

Diastereomers: If the nitrogen atom is substituted or protonated, it can become a stable

chiral center, potentially leading to diastereomers (though rapid pyramidal inversion usually

negates this in the free base).[3] In the solid state, the fixed N-conformation becomes critical.

[2][3]
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The Sodium Salt Architecture[1]
Crystallizing the sodium salt of an amino acid derivative presents unique challenges compared

to the free acid or zwitterion.

2.1 Coordination Sphere Prediction
Sodium ions (

) typically require a coordination number of 6 (octahedral) or sometimes 5/7.[1][3] In the crystal
lattice of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate, the

ion will coordinate via:

Carboxylate Oxygens: Chelation or bridging modes connecting neighboring organic ligands.

[3]

Water Molecules: Sodium salts are notoriously hygroscopic.[3] The lattice is likely a channel

hydrate, where

and

form hydrophilic columns sandwiched between hydrophobic layers of the spiro-scaffold.[3]

2.2 Hygroscopicity & Stability[1][2][3]
Risk: The high aqueous solubility of spirocyclic oxetanes (often >100-fold higher than gem-

dimethyl analogs) translates to a high risk of deliquescence.[1][2][3]

Mitigation: Crystalline forms are often hydrates (monohydrate or dihydrate).[1][3]

Dehydration (e.g., during DSC heating) often leads to lattice collapse into an amorphous

solid.[3]

Experimental Workflow: Crystallization &
Characterization
This protocol outlines the procedure to isolate and characterize the single-crystal form.

3.1 Polymorph & Salt Screening Logic
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Do not rely on a single solvent.[3] The "orthogonal" shape of the molecule disrupts packing,

requiring solvents that can bridge the gaps.

Recommended Solvent Systems:

Primary (Good Solvents): Methanol, Water (for solubilizing the ionic salt).[1][3]

Anti-Solvents (for vapor diffusion): Acetone, Isopropyl Acetate (IPAc), THF.[1][3]

Special Note: Avoid chlorinated solvents as they rarely solvate sodium salts well.[2][3]

3.2 Crystallization Protocol (Vapor Diffusion)
This method is preferred for growing X-ray quality crystals of sodium salts.[1][3]

Dissolution: Dissolve 20 mg of the sodium salt in a minimum amount of Methanol/Water (9:1

v/v). Filter through a 0.2

PTFE syringe filter into a small inner vial (GC vial).[1][3]

Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Isopropyl

Acetate (Anti-solvent).

Equilibration: Seal the outer jar tightly. Store at

in a vibration-free environment.

Mechanism: As IPAc vapor diffuses into the methanol, the polarity decreases slowly, forcing

the sodium salt to organize into a lattice rather than precipitating amorphously.[3]

3.3 Characterization Hierarchy
Once solids are obtained, follow this validation sequence:

Step 1: PLM (Polarized Light Microscopy): Confirm birefringence (crystallinity).[1][3] If dark,

the material is amorphous.[3]

Step 2: PXRD (Powder X-Ray Diffraction): The "fingerprint."[1][3] Look for sharp Bragg

peaks.
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Diagnostic: Amorphous halos appear at

.[1][2][3] Crystalline spiro-salts typically show low-angle peaks (

) due to large unit cells.[1][2]

Step 3: TGA/DSC: Determine hydrate stoichiometry.

Expectation: A broad endotherm (

) in DSC corresponding to mass loss in TGA indicates a hydrate.[1][3] A sharp melting
point is unlikely; decomposition usually occurs

.[1][3]

Visualization: Solid-State Development Pathway[1][2]
The following diagram illustrates the decision logic for characterizing this spirocyclic salt.
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Phase 1: Synthesis & Salt Formation

Phase 2: Crystallization Screening

Phase 3: Solid State Analysis

Target: Na+ 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Parent Acid (C7-COOH)
Dissolved in MeOH

Base Addition
(NaOH or NaOMe - 1.0 eq)

Neutralization

Clear Solution
(Avoid Excess Base!)

Method A: Vapor Diffusion
(MeOH -> IPAc)

Method B: Slow Evaporation
(EtOH/H2O)

Method C: Slurry Conversion
(Acetonitrile/Water)

PLM Check
(Birefringence?)

PXRD Analysis
(Sharp Peaks?)

If Crystalline

Single Crystal XRD
(Structure Solution)

If High Quality

TGA/DSC
(Hydrate ID)

Routine Check

Final Crystal Structure
(CIF Data)

3D Packing
(Channel Hydrate?)

Click to download full resolution via product page

Caption: Workflow for the isolation and structural validation of spirocyclic amino acid salts.
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Data Summary: Physicochemical Expectations
Based on the properties of the 2-oxa-5-azaspiro[3.5]nonane class, the following data ranges

are expected for the sodium salt.

Property Value / Expectation Rationale

Crystal System

Monoclinic (

) or Triclinic (

)

Common for racemic salts

lacking high symmetry.[1][2][3]

Melting Point C (Decomposition)

Ionic lattice energy is high;

organic salts rarely melt

cleanly.[3]

Hygroscopicity
High (Deliquescent at >60%

RH)

Oxetane oxygen + Carboxylate

+ Sodium = High water affinity.

[3]

Solubility

Water:

mg/mLDMSO: HighTHF:

Negligible

Highly polar ionic species.[2][3]

Space Group

Centrosymmetric (if

racemate)Non-

centrosymmetric (if chiral)

Depends on whether the C7-

carboxylate starting material

was enantiopure.[1][2][3]

Strategic Implications for Drug Design
The crystallographic data of this intermediate is not just for purity confirmation.[3] It validates

the "Exit Vector" theory.[2][3]

Vector Analysis: The C7-carboxylate vector in the crystal structure defines how a drug

attached at this point will project into a protein binding pocket.[1][2][3]

Spiro-Pucker: The precise angle of the oxetane ring observed in the crystal structure (usually
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) allows computational chemists to refine docking models, replacing generic planar
constraints with experimentally derived geometries.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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